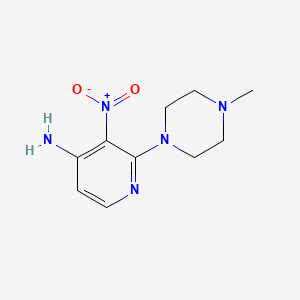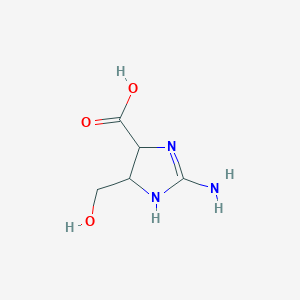
2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound containing nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid can be achieved through various methods. One common approach involves the use of recyclable solvents such as PEG-400 and glycerol, which provide an environmentally friendly and efficient medium for the reaction . The reaction typically involves the use of substituted aromatic aldehydes, malononitrile, and kojic acid, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of recyclable solvents and catalysts is emphasized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in enzyme inhibition and receptor modulation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with nitrogen and oxygen atoms, such as:
Uniqueness
What sets 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid apart is its unique structure, which allows for specific interactions with biological targets and its versatility in various chemical reactions
Properties
CAS No. |
89417-96-9 |
|---|---|
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-amino-5-(hydroxymethyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H9N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h2-3,9H,1H2,(H,10,11)(H3,6,7,8) |
InChI Key |
SJZRJPNXTFFTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(N=C(N1)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


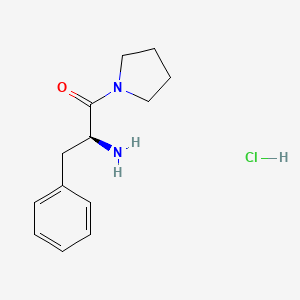
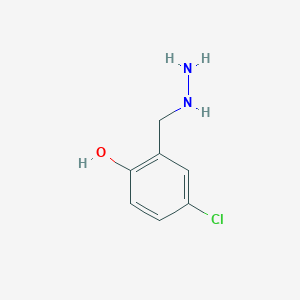




![3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15199452.png)
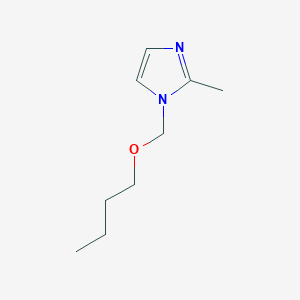
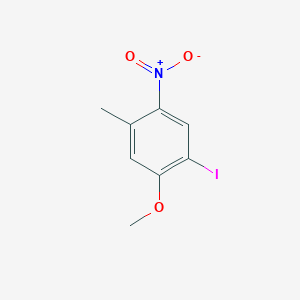

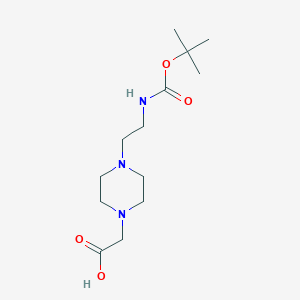
![5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B15199488.png)
